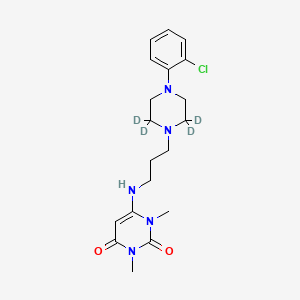
2-Demethoxy-2-chloro Urapidil-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Demethoxy-2-chloro Urapidil-d4 is a deuterium-labeled analogue of 2-Demethoxy-2-chloro Urapidil, which is an impurity of Urapidil. Urapidil is a sympatholytic antihypertensive drug that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist .
Preparation Methods
The preparation of 2-Demethoxy-2-chloro Urapidil-d4 involves the synthesis of its parent compound, 2-Demethoxy-2-chloro Urapidil, followed by deuterium labeling. The synthetic route typically includes the following steps:
Synthesis of 2-Demethoxy-2-chloro Urapidil: This involves the reaction of 2-chlorophenylpiperazine with a suitable pyrimidine derivative under controlled conditions.
Deuterium Labeling: The deuterium atoms are introduced into the compound through a specific labeling process, which may involve the use of deuterated reagents or solvents.
Chemical Reactions Analysis
2-Demethoxy-2-chloro Urapidil-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Demethoxy-2-chloro Urapidil-d4 is used in various scientific research applications, including:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of Urapidil impurities.
Biology: The compound is used in metabolic studies to trace the pathways and interactions of Urapidil in biological systems.
Medicine: It aids in the development and testing of antihypertensive drugs by providing insights into the pharmacokinetics and pharmacodynamics of Urapidil.
Mechanism of Action
The mechanism of action of 2-Demethoxy-2-chloro Urapidil-d4 is similar to that of Urapidil. It acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. By blocking α1-adrenoceptors, it reduces peripheral vascular resistance, leading to a decrease in blood pressure. As a 5-HT1A receptor agonist, it modulates serotonin levels, contributing to its antihypertensive effects .
Comparison with Similar Compounds
2-Demethoxy-2-chloro Urapidil-d4 can be compared with other similar compounds, such as:
Urapidil: The parent compound, which is used as an antihypertensive agent.
2-Demethoxy-2-chloro Urapidil: The non-deuterated analogue, which serves as an impurity in Urapidil formulations.
Other α1-adrenoceptor antagonists: Compounds like prazosin and doxazosin, which also act as α1-adrenoceptor antagonists but may have different pharmacokinetic profiles and side effects.
Properties
IUPAC Name |
6-[3-[4-(2-chlorophenyl)-2,2,6,6-tetradeuteriopiperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O2/c1-22-17(14-18(26)23(2)19(22)27)21-8-5-9-24-10-12-25(13-11-24)16-7-4-3-6-15(16)20/h3-4,6-7,14,21H,5,8-13H2,1-2H3/i10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRAHJGSHMDYAJ-MKQHWYKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1CCCNC2=CC(=O)N(C(=O)N2C)C)([2H])[2H])C3=CC=CC=C3Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
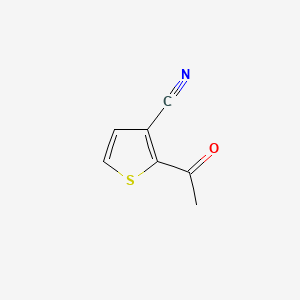
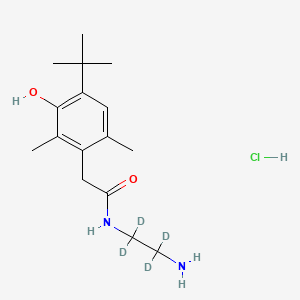
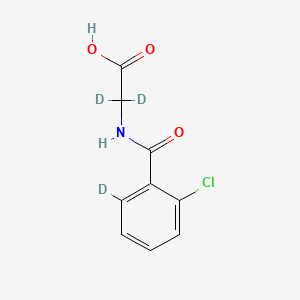
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
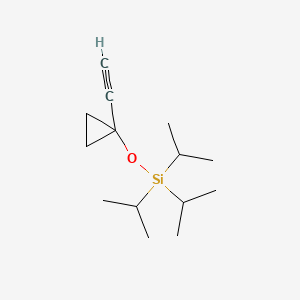
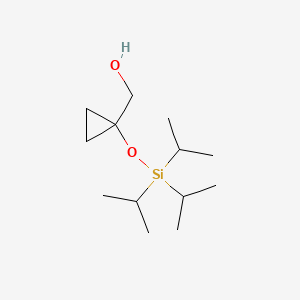
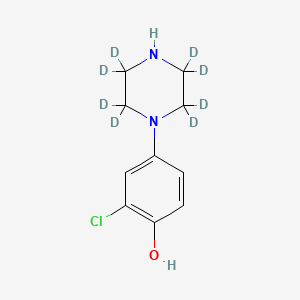
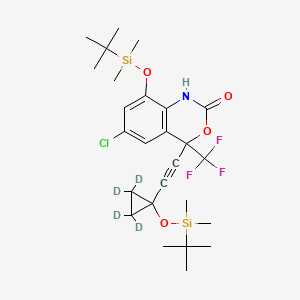
![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)
![(S)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid](/img/structure/B587154.png)
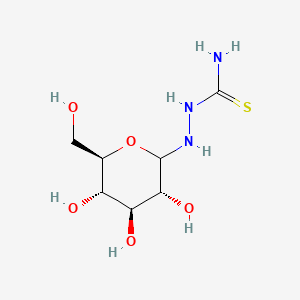
![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)

![tert-butyl N-[1-[4-(pyridin-4-ylcarbamoyl)cyclohexyl]ethyl]carbamate](/img/structure/B587164.png)
